![molecular formula C15H12N2OS B2724492 N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide CAS No. 313550-00-4](/img/structure/B2724492.png)
N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide
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Description
N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide, also known as NAT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. NAT belongs to the thiazole family of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Scientific Research Applications
Anti-HIV Activity
A series of derivatives were synthesized and evaluated as inhibitors of HIV-1, showcasing potent activity against the virus. These compounds, including specific derivatives like 7f, 7g, and 7c, displayed significant inhibitory effects on HIV-1 replication, with selectivity indexes indicating their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. The structure-activity relationships were further rationalized through docking studies, emphasizing the relevance of these compounds in the development of anti-HIV drugs (Zhan et al., 2009).
Molecular Properties Analysis
Density Functional Theory (DFT) was employed to study the local reactivity of acetamide derivatives as anti-HIV drugs. The analysis focused on their interaction mechanisms, particularly through nitrogen atoms, highlighting the potential of bromophenyl and nitrophenyl substitutions to enhance anti-HIV drug potency (Oftadeh et al., 2013).
Anti-Parkinson's Activity
Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives were synthesized and evaluated for their anti-Parkinson's activity. Compounds showed potent free radical scavenging activity and significant protective effects in a 6-OHDA-lesioned rat model of Parkinson's disease, suggesting their utility in the development of treatments for Parkinson's (Gomathy et al., 2012).
Anti-angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase N (APN), displaying the ability to inhibit APN activity and angiogenesis at low micromolar concentrations. This underscores the compound's potential in anti-angiogenic and cancer therapy applications (Lee et al., 2005).
Organic Thermoelectric Performance
Research into n-type fused lactam semiconducting polymers, incorporating naphthalene cores, has demonstrated their efficacy in organic thermoelectric applications. By adjusting the size of the central acene ring, these materials showed improved power factors, indicating their suitability for use in n-type thermoelectric materials (Chen et al., 2020).
properties
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)16-15-17-14(9-19-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPBRAIJMFYRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328362 |
Source
|
Record name | N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide | |
CAS RN |
313550-00-4 |
Source
|
Record name | N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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